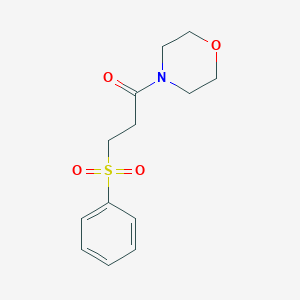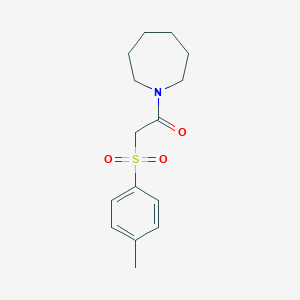![molecular formula C18H17N3O2S B285622 N-(3-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285622.png)
N-(3-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is a chemical compound with potential applications in scientific research. It is a sulfhydryl-reactive compound that can be used as a fluorescent probe for thiol-containing biomolecules.
作用机制
The mechanism of action of N-(3-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide involves the reaction of the compound with the thiol group of cysteine residues in proteins. The reaction results in the formation of a thioether bond, which is accompanied by a change in the fluorescence properties of the compound. The exact mechanism of the fluorescence change is not fully understood, but it is believed to be due to a change in the electron density of the compound upon thiol binding.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a non-toxic compound that is stable under normal laboratory conditions.
实验室实验的优点和局限性
The advantages of using N-(3-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide in lab experiments include its high sensitivity and selectivity for thiol-containing biomolecules. It can be used to detect and measure the activity of enzymes and other proteins that contain cysteine residues. The compound is also relatively easy to synthesize and can be produced in large quantities.
The limitations of using this compound in lab experiments include its potential for non-specific binding to other biomolecules that contain thiol groups. This can result in false positive signals and make it difficult to interpret the results. The compound also requires careful handling and storage to maintain its stability and activity.
未来方向
There are several future directions for research on N-(3-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide. One direction is to explore its potential for imaging thiol-containing biomolecules in live cells and tissues. This would require the development of new methods for delivering the compound to specific cells and tissues and for detecting its fluorescence signal in vivo.
Another direction is to investigate the use of this compound in drug discovery and development. The compound could be used as a tool for identifying new drug targets and for screening potential drug candidates for their activity against thiol-containing biomolecules.
Overall, this compound is a promising compound with potential applications in scientific research. Its high sensitivity and selectivity for thiol-containing biomolecules make it a useful tool for studying the structure and function of proteins and enzymes. Further research is needed to explore its full potential and to develop new applications for this compound.
合成方法
The synthesis of N-(3-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide involves the reaction of 3-methylbenzoyl chloride with 2-amino-5-phenyl-1,3,4-oxadiazole in the presence of triethylamine. The resulting product is then reacted with thiourea to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
N-(3-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has potential applications in scientific research. It can be used as a fluorescent probe for thiol-containing biomolecules, such as proteins and enzymes. The compound can react with the thiol group of cysteine residues in proteins, resulting in a fluorescence signal that can be detected and measured. This makes it a useful tool for studying the structure and function of proteins and enzymes.
属性
分子式 |
C18H17N3O2S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C18H17N3O2S/c1-13-6-5-9-15(12-13)19-16(22)10-11-24-18-21-20-17(23-18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,22) |
InChI 键 |
VRDSAKQTFHVRQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCSC2=NN=C(O2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CCSC2=NN=C(O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285540.png)
![N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285541.png)
![N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285543.png)
![N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285544.png)
![4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine](/img/structure/B285545.png)
![N-(2-methoxyphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285546.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285548.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B285549.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
![N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide](/img/structure/B285551.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)


![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)
